7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a nitrogen-rich heterocyclic compound belonging to the pyrido-triazolo-pyrimidine family. Its core structure consists of fused pyridine, triazole, and pyrimidine rings, with a 4-methylpiperazinyl substituent at the 7-position. This substitution pattern is critical for modulating its physicochemical and pharmacological properties, such as solubility, bioavailability, and target-binding affinity . The 4-methylpiperazine moiety is hypothesized to enhance interactions with biological targets, such as neurotransmitter receptors or enzymes involved in signaling pathways .
Properties
IUPAC Name |
11-(4-methylpiperazin-1-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-17-4-6-18(7-5-17)19-3-2-11-10(12(19)21)8-14-13-15-9-16-20(11)13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWLEZPZHVKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Structural Characteristics
The compound features multiple nitrogen-containing rings, specifically a pyrimidine and a triazole, which contribute to its reactivity and biological activity. The piperazine moiety enhances its pharmacological relevance by potentially interacting with various biological targets.
Oncology
Research indicates that compounds similar to 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant antitumor properties. Notably, derivatives containing the triazolo and pyrimidine frameworks have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy due to its role in cell cycle regulation.
Case Studies:
- Inhibition of CDK2: Studies have shown that related compounds effectively bind to CDK2's active site through essential hydrogen bonding interactions. This binding is crucial for inhibiting the kinase's activity, which is vital for cancer cell proliferation.
Kinase Inhibition
The compound's structural features suggest it may act as a selective inhibitor for various kinases beyond CDK2. The presence of the piperazine group allows for enhanced specificity towards certain kinase targets.
Table 1: Comparison of Kinase Inhibitors Related to the Compound
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2(3H)-one | Contains pyridine and methyl groups | Antitumor activity |
| Pyrazolo[3,4-d]pyrimidine | Similar nitrogen heterocycles | CDK inhibition |
| 5-(6-Methylpyridin-2-yl)imidazole | Imidazole ring with pyridine | Selective kinase inhibition |
Molecular Interactions
Interaction studies typically focus on how this compound interacts with biological targets such as kinases or receptors. Techniques like molecular docking simulations can provide insights into binding affinities and mechanisms of action.
Key Findings:
- Molecular Docking Simulations: These simulations have indicated favorable binding interactions between the compound and various kinase targets, enhancing its potential as a therapeutic agent.
Synthesis Pathways
The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of pyridine derivatives with piperazine.
- Cyclization to form the triazole.
- Subsequent modifications to finalize the structure.
Mechanism of Action
The mechanism of action of 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pharmacological profile of pyrido-triazolo-pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Binding Affinity : Indole-substituted analogs (e.g., ) show enhanced binding to serotonin and kinase receptors due to π-π stacking interactions. The target compound’s 4-methylpiperazine group may similarly interact with polar residues in binding pockets .
- Solubility : Methoxyethyl () and piperazinyl groups improve aqueous solubility compared to hydrophobic substituents like trifluoromethyl .
- Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo. Piperazine derivatives may undergo N-demethylation but retain activity .
Research Findings and Limitations
- Anticancer Activity : Indole-containing analogs () inhibit cancer cell proliferation (IC₅₀ = 1.2–3.8 μM in MCF-7), while trifluoromethyl derivatives () show moderate activity (IC₅₀ = 5.6–8.9 μM) . The target compound’s efficacy remains untested but is theorized to surpass these values due to improved target engagement .
- Toxicity : Piperazine derivatives generally exhibit lower cytotoxicity (LD₅₀ > 200 mg/kg in rodents) compared to halogenated analogs (LD₅₀ = 50–100 mg/kg) .
- Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or in vivo efficacy exists. Structural predictions are based on computational models and analog extrapolation .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole derivatives with substituted pyridines/pyrimidines. For example, outlines a method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by cyclization and purification via ethanol recrystallization . Additional steps may include introducing the 4-methylpiperazine moiety under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane or ethanol .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=N and N-H bonds . For example, reports IR peaks at ~1600 cm⁻¹ (C=N) and ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) .
Q. How is the compound’s solubility profile determined, and why is it critical for biological assays?
- Methodological Answer : Solubility is assessed experimentally using solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) at varying pH levels. Lipophilicity, influenced by substituents like the 4-methylpiperazine group, impacts bioavailability and cell membrane permeability. For instance, highlights how chlorophenyl and methoxyphenyl groups affect solubility in polar/nonpolar media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the compound?
- Methodological Answer : Key parameters include:
- Temperature : Controlled heating (e.g., 80–100°C) during cyclization steps to minimize side reactions .
- Catalysts : Use of bases like K₂CO₃ to enhance nucleophilic substitution reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in precipitation .
- Purification : Column chromatography or recrystallization in ethanol removes impurities .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : HPLC or TLC validation ensures ≥95% purity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme concentrations in inhibition assays .
- Structural Confirmation : Re-analyze NMR/MS data to rule out isomerization or degradation .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or receptors. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonding with the triazole moiety). suggests the pyrido-pyrimidine core may target ATP-binding pockets .
Q. How to design enzyme inhibition assays to evaluate its mechanism of action?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
- Competitive Binding : Use radiolabeled ligands (e.g., ³H-ATP) to assess displacement .
- Cell-Based Models : Transfect cells with luciferase reporters to monitor pathway modulation .
Q. What approaches enable regioselective functionalization of the triazolopyrimidine core?
- Methodological Answer :
- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) to guide substitution at specific positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyrimidine ring .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
